molecular formula C21H14IN3O3S2 B15007731 N-{2-[(4-iodobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-nitrobenzamide

N-{2-[(4-iodobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-nitrobenzamide

Cat. No.: B15007731
M. Wt: 547.4 g/mol
InChI Key: YMGDFRLAZRFSOW-UHFFFAOYSA-N
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Description

N-{2-[(4-iodobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-nitrobenzamide is a complex organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of an iodinated benzyl group, a sulfanyl linkage, and a nitrobenzamide moiety. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-iodobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-nitrobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-iodobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, palladium catalyst

    Substitution: Various nucleophiles like amines, thiols, or alkoxides

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Aminobenzamide derivatives

    Substitution: Substituted benzyl derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4-iodobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the iodinated benzyl group enhances its potential for radiolabeling and imaging applications, while the nitrobenzamide moiety contributes to its pharmacological properties .

This compound’s versatility and unique structural features make it a valuable tool in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C21H14IN3O3S2

Molecular Weight

547.4 g/mol

IUPAC Name

N-[2-[(4-iodophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-nitrobenzamide

InChI

InChI=1S/C21H14IN3O3S2/c22-14-7-5-13(6-8-14)12-29-21-24-17-10-9-15(11-19(17)30-21)23-20(26)16-3-1-2-4-18(16)25(27)28/h1-11H,12H2,(H,23,26)

InChI Key

YMGDFRLAZRFSOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=CC=C(C=C4)I)[N+](=O)[O-]

Origin of Product

United States

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